molecular formula C94H162N26O36 B589997 H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH CAS No. 133448-19-8

H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH

Cat. No.: B589997
CAS No.: 133448-19-8
M. Wt: 2232.476
InChI Key: UBGHVCVJPZCSKR-FCYLZPHTSA-N
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Description

H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH is a specific segment of the parathyroid hormone, which is a key regulator of calcium and phosphate metabolism in the body. This fragment is derived from the larger parathyroid hormone molecule, which is initially produced as a 115-amino-acid polypeptide and then cleaved to yield the active 84-amino-acid peptide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of parathyroid hormone [asp76]-human: fragment 64-84 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.

    Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide fragment may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid analogs and coupling agents like HBTU.

Major Products

The major products of these reactions include oxidized or reduced forms of the peptide and analogs with substituted amino acids, which can be used to study the peptide’s biological activity.

Scientific Research Applications

H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH has several scientific research applications:

    Chemistry: Used in studies to understand peptide synthesis and modification.

    Biology: Investigated for its role in calcium and phosphate metabolism.

    Medicine: Explored as a potential therapeutic agent for conditions related to parathyroid hormone deficiency or excess.

    Industry: Utilized in the development of diagnostic assays and therapeutic formulations.

Mechanism of Action

The mechanism of action of parathyroid hormone [asp76]-human: fragment 64-84 involves its interaction with the type 1 parathyroid hormone/parathyroid hormone-related protein receptor (PTHR1). This interaction triggers a cascade of intracellular signaling pathways that regulate calcium and phosphate homeostasis . The peptide fragment can modulate the activity of adenylate cyclase, leading to increased cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).

Comparison with Similar Compounds

Similar Compounds

    Parathyroid hormone (1-84): The full-length active hormone.

    Parathyroid hormone (1-34): A shorter fragment with potent biological activity.

    Parathyroid hormone-related protein (PTHrP): A protein with similar functions but different structure.

Uniqueness

H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH is unique due to its specific sequence and biological properties. Unlike the full-length hormone or other fragments, this particular segment may have distinct effects on receptor binding and signaling pathways, making it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C94H162N26O36/c1-43(2)35-58(113-90(151)64(42-122)117-84(145)55(24-16-20-34-98)107-78(139)51(99)25-29-67(126)127)79(140)101-40-66(125)105-56(27-30-68(128)129)82(143)104-49(11)76(137)111-60(37-69(130)131)85(146)108-52(21-13-17-31-95)80(141)103-48(10)77(138)112-61(38-70(132)133)87(148)118-73(46(7)8)92(153)115-62(39-71(134)135)88(149)119-72(45(5)6)91(152)114-59(36-44(3)4)86(147)120-74(50(12)123)93(154)109-53(22-14-18-32-96)81(142)102-47(9)75(136)106-54(23-15-19-33-97)83(144)116-63(41-121)89(150)110-57(94(155)156)26-28-65(100)124/h43-64,72-74,121-123H,13-42,95-99H2,1-12H3,(H2,100,124)(H,101,140)(H,102,142)(H,103,141)(H,104,143)(H,105,125)(H,106,136)(H,107,139)(H,108,146)(H,109,154)(H,110,150)(H,111,137)(H,112,138)(H,113,151)(H,114,152)(H,115,153)(H,116,144)(H,117,145)(H,118,148)(H,119,149)(H,120,147)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,155,156)/t47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,72-,73-,74-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGHVCVJPZCSKR-FCYLZPHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C94H162N26O36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745598
Record name L-alpha-Glutamyl-L-lysyl-L-seryl-L-leucylglycyl-L-alpha-glutamyl-L-alanyl-L-alpha-aspartyl-L-lysyl-L-alanyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-valyl-L-leucyl-L-threonyl-L-lysyl-L-alanyl-L-lysyl-L-seryl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2232.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133448-19-8
Record name L-alpha-Glutamyl-L-lysyl-L-seryl-L-leucylglycyl-L-alpha-glutamyl-L-alanyl-L-alpha-aspartyl-L-lysyl-L-alanyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-valyl-L-leucyl-L-threonyl-L-lysyl-L-alanyl-L-lysyl-L-seryl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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